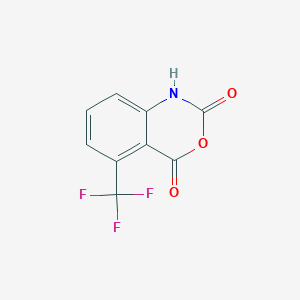

6-(Trifluoromethyl)isatoic anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)4-2-1-3-5-6(4)7(14)16-8(15)13-5/h1-3H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKMPLMCSFKCRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)OC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508144 | |

| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-18-8 | |

| Record name | 5-(Trifluoromethyl)-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(Trifluoromethyl)isatoic anhydride CAS 387-18-8 properties

This in-depth technical guide focuses on 6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) , a critical fluorinated building block in modern medicinal chemistry.

A Strategic Fluorinated Scaffold for Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Profile

6-(Trifluoromethyl)isatoic anhydride represents a high-value electrophilic scaffold used extensively to introduce the trifluoromethyl (

Unlike its non-fluorinated parent, this derivative possesses distinct electronic properties due to the strong electron-withdrawing nature of the trifluoromethyl group at the 6-position (para to the nitrogen). This modification alters the electrophilicity of the anhydride ring, influencing both reaction kinetics and regioselectivity during nucleophilic ring-opening events.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 387-18-8 |

| IUPAC Name | 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione |

| Molecular Formula | |

| Molecular Weight | 231.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMF, DMSO, THF, Ethyl Acetate; Reacts with water/alcohols |

| Storage | Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) at 2-8°C |

Part 2: Mechanistic Reactivity & Synthesis

The utility of 6-(trifluoromethyl)isatoic anhydride lies in its "masked" anthranilic acid character. It functions as a highly reactive, activated ester/carbamate equivalent that releases carbon dioxide (

1. Electronic Structure & Regioselectivity

The anhydride ring contains two electrophilic carbonyl centers:

-

C4 (Ester Carbonyl): The primary site for nucleophilic attack by amines. The 6-

group (electron-withdrawing) decreases electron density at C4, making it highly susceptible to nucleophilic addition. -

C2 (Carbamate Carbonyl): Less reactive towards "hard" nucleophiles but involved in the decarboxylation step.

The Pathway:

-

Nucleophilic Attack: A primary amine attacks C4.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving the C4-O bond.

-

Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously loses

. -

Product: Formation of a 2-amino-5-(trifluoromethyl)benzamide.

2. Synthesis of the Scaffold

While commercially available, the scaffold can be synthesized in-house from 2-amino-5-(trifluoromethyl)benzoic acid using triphosgene or phosgene substitutes to ensure anhydrous purity.

Reaction Scheme:

Part 3: Experimental Protocols

Note: All procedures must be performed in a fume hood. Isatoic anhydrides are potent sensitizers and irritants.

Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides (Ring Opening)

This protocol describes the derivatization of the anhydride with a primary amine, a key step in fragment-based drug design.

Reagents:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Solvent: Anhydrous Acetonitrile or DMF

-

Catalyst: DMAP (0.1 equiv) - Optional, accelerates sluggish amines

Step-by-Step Methodology:

-

Preparation: Dissolve 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in anhydrous Acetonitrile (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add the primary amine (1.1 mmol) dropwise at room temperature.

-

Observation: Evolution of

gas (bubbling) indicates reaction initiation.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting anhydride spot should disappear.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones

This is the "Gold Standard" reaction for this scaffold, widely used to generate kinase inhibitor libraries.

Reagents:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Orthoester (e.g., Triethyl orthoformate) or Aldehyde (1.2 equiv)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or Iodine (catalytic)

Methodology:

-

Condensation: In a sealed tube, combine the anhydride (1.0 mmol), amine (1.1 mmol), and triethyl orthoformate (3 mL, acts as solvent and reagent).

-

Catalysis: Add pTSA (0.1 mmol).

-

Reflux: Heat the mixture to 100–120°C for 4–6 hours.

-

Isolation: Cool to room temperature. The product often precipitates.

-

Filtration: Filter the solid, wash with cold ethanol, and dry.

Part 4: Visualization & Logic[3]

Diagram 1: Mechanistic Pathway of Ring Opening

The following diagram illustrates the divergent pathways available to the 6-(Trifluoromethyl)isatoic anhydride scaffold, highlighting the critical decarboxylation step.

Caption: Reaction cascade showing nucleophilic attack at C4, decarboxylation, and subsequent cyclization options.

Diagram 2: Synthesis Workflow for Library Generation

A logical workflow for high-throughput synthesis using this scaffold.

Caption: High-throughput workflow for generating trifluoromethyl-benzamide libraries.

Part 5: Safety & Handling (SDS Summary)

-

Hazards: Causes serious eye irritation (H319), May cause allergic skin reaction (H317).

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[4][5][6]

-

Incompatibility: Strong bases, strong oxidizing agents, protic solvents (water, alcohols) during storage.

-

Decomposition: Thermal decomposition releases HF (Hydrofluoric acid) and NOx.

Part 6: References

-

Preparation of Isatoic Anhydrides. Organic Syntheses. (General procedure for isatoic anhydride synthesis from anthranilic acids).

-

Chemistry of Isatoic Anhydride: Reactions with Nucleophiles. Synthesis, 1980(7), 505-536. (Comprehensive review of ring-opening mechanisms).

-

Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Current Organic Chemistry. (Applications in heterocyclic synthesis).

-

Isatoic Anhydride Derivatives in Medicinal Chemistry. PubChem Compound Summary for CAS 387-18-8.

Sources

6-(Trifluoromethyl)isatoic anhydride chemical safety data sheet (SDS)

An In-Depth Technical Guide to the Chemical Safety of 6-(Trifluoromethyl)isatoic Anhydride

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(Trifluoromethyl)isatoic anhydride was not available at the time of this writing. The following guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride, Trifluoromethanesulfonic anhydride, and the parent compound, Isatoic anhydride. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should be used as a provisional guide. It is imperative to consult a manufacturer-specific SDS for 6-(Trifluoromethyl)isatoic anhydride as soon as one becomes available.

Introduction

6-(Trifluoromethyl)isatoic anhydride is a fluorinated aromatic compound with potential applications in organic synthesis and drug discovery. The presence of the trifluoromethyl group can impart unique properties to target molecules, such as increased metabolic stability and lipophilicity. The isatoic anhydride moiety is a versatile reactive intermediate. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in a laboratory setting. This guide provides a provisional yet comprehensive overview of the inferred chemical safety data for 6-(Trifluoromethyl)isatoic anhydride.

Inferred Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds, 6-(Trifluoromethyl)isatoic anhydride is likely to be classified as an irritant to the skin and eyes, and may cause respiratory tract irritation. Anhydrides as a class of compounds are known to be moisture-sensitive and can react with water to form the corresponding carboxylic acids, often with the release of heat.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Visualization of Inferred Hazards:

Caption: Inferred hazard profile for 6-(Trifluoromethyl)isatoic anhydride.

Safe Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safe laboratory practices is essential when handling 6-(Trifluoromethyl)isatoic anhydride.

Personal Protective Equipment (PPE):

Appropriate PPE should be worn at all times to minimize exposure. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

-

Respiratory Protection: In cases of poor ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.

Visualization of Recommended PPE:

Caption: Recommended Personal Protective Equipment workflow.

Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Dispensing: When weighing or transferring the solid, take care to avoid generating dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

-

Hygiene: Wash hands thoroughly after handling.[1]

Storage Requirements:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3] Due to its anhydride nature, avoid contact with water and moisture.

-

Conditions to Avoid: Protect from moisture.

Emergency Procedures and First Aid

In the event of accidental exposure or a spill, prompt and appropriate action is critical.

First-Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1][4]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[1][4]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[1]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[4]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[3][4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[4]

-

Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][4] Do not flush into surface water or sanitary sewer systems.[4]

Emergency Response Workflow:

Caption: General workflow for responding to an emergency involving 6-(Trifluoromethyl)isatoic anhydride.

Toxicological and Ecological Information

Toxicological Information (Inferred):

-

Acute Toxicity: The toxicological properties have not been fully investigated.[5] Based on related compounds, it is likely to cause irritation upon contact.

-

Carcinogenicity: There is no data to suggest that this compound or its structural analogs are carcinogenic.[3] No component of the related product, 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride, is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Germ Cell Mutagenicity: No information is available for 6-(Trifluoromethyl)isatoic anhydride.

-

Reproductive Toxicity: No information is available for 6-(Trifluoromethyl)isatoic anhydride.

Ecological Information:

-

There is no specific ecological data available for 6-(Trifluoromethyl)isatoic anhydride.

-

It is good practice to prevent the release of this compound into the environment. Do not flush into surface water or sanitary sewer systems.[4]

Conclusion

While a specific Safety Data Sheet for 6-(Trifluoromethyl)isatoic anhydride is not currently available, a comprehensive analysis of its structural analogs allows for the inference of its likely hazard profile and the formulation of provisional safety protocols. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it to be a skin, eye, and respiratory irritant that is sensitive to moisture. Adherence to the safe handling, storage, and emergency procedures outlined in this guide is crucial for minimizing risk. This guide should be superseded by a manufacturer-specific SDS as soon as one is available.

References

- TCI Chemicals. (2025, November 7). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride.

- Fisher Scientific. (2024, July 17). Safety Data Sheet: Trifluoromethanesulfonic anhydride.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Fisher Scientific. (2012, May 9). Safety Data Sheet: Isatoic anhydride.

- Thermo Fisher Scientific. (2012, May 9). Safety Data Sheet: Isatoic anhydride.

- Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 61819-3.

- Fisher Scientific. (2008, February 15). Material Safety Data Sheet: Potassium ferricyanide.

- (n.d.). Safety Data Sheet.

- Ricca Chemical Company. (2015, May 1). Safety Data Sheet.

- (n.d.). Safety Data Sheet.

- Synquest Labs. (n.d.). Trifluoroacetic anhydride.

- ECHEMI. (n.d.). Isatoic anhydride SDS, 118-48-9 Safety Data Sheets.

- Thermo Fisher Scientific. (2014, October 16). Safety Data Sheet.

- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Trifluoromethanesulfonic anhydride.

- CDH Fine Chemical. (n.d.). ISATOIC ANHYDRIDE CAS NO 118-48-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.).

- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.

Sources

Advanced Guide to Trifluoromethyl Substituted Isatoic Anhydride Derivatives

Executive Summary

Trifluoromethyl (-CF₃) substituted isatoic anhydrides (IAs) represent a critical class of heterocyclic building blocks in modern medicinal chemistry and agrochemical development. As masked isocyanates, these electrophilic scaffolds offer a controlled pathway to synthesize diverse nitrogen heterocycles, including quinazolinones, benzodiazepines, and anthranilamides. The incorporation of the trifluoromethyl group—a privileged bioisostere—modulates lipophilicity, metabolic stability, and protein-ligand binding affinity. This guide provides a technical analysis of their structural landscape, synthesis architectures, and reactivity profiles, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Part 1: Structural Landscape & Derivatives List

The nomenclature of isatoic anhydrides (2H-3,1-benzoxazine-2,4(1H)-dione) can be ambiguous due to varying numbering systems in commercial catalogs versus IUPAC standards. The mapping below correlates the specific isatoic anhydride derivative to its anthranilic acid precursor to ensure structural accuracy.

Core Derivatives Table

| Derivative Name | CAS Number | Substitution Pattern (IA Ring) | Precursor (Anthranilic Acid) | Physical State |

| 6-(Trifluoromethyl)isatoic anhydride | 387-18-8 | CF₃ at C6 | 2-Amino-5-(trifluoromethyl)benzoic acid | White/Tan Solid |

| 5-(Trifluoromethyl)isatoic anhydride | 781-94-2 | CF₃ at C5 | 2-Amino-6-(trifluoromethyl)benzoic acid | Solid |

| 7-(Trifluoromethyl)isatoic anhydride | Not widely listed | CF₃ at C7 | 2-Amino-4-(trifluoromethyl)benzoic acid | Solid |

| 8-(Trifluoromethyl)isatoic anhydride | 72985-50-3 † | CF₃ at C8 | 2-Amino-3-(trifluoromethyl)benzoic acid | Solid |

| 6-(Trifluoromethoxy)isatoic anhydride | 1044764-34-2 | OCF₃ at C6 | 2-Amino-5-(trifluoromethoxy)benzoic acid | Off-white Solid |

| N-Methyl-6-(trifluoromethyl)isatoic anhydride | Custom Synth | N-Me, CF₃ at C6 | N-Methyl-2-amino-5-(trifluoromethyl)benzoic acid | Solid |

† Note: Often listed as "3-(Trifluoromethyl)isatoic anhydride" in catalogs due to non-standard numbering referencing the benzene ring position relative to the nitrogen.

Structural Numbering Logic

-

Isatoic Anhydride: N is position 1; Carbonyls at 2,4; Oxygen at 3.[1] Benzene ring carbons are 5, 6, 7, 8.

-

Mapping:

-

Anthranilic Acid C3 (ortho to NH₂)

IA C8 -

Anthranilic Acid C4 (meta to NH₂)

IA C7 -

Anthranilic Acid C5 (para to NH₂)

IA C6 -

Anthranilic Acid C6 (ortho to COOH)

IA C5

-

Part 2: Synthetic Architectures

The synthesis of CF₃-IAs requires careful handling of phosgene equivalents or transition metal catalysis. The electron-withdrawing nature of the -CF₃ group can deactivate the aniline nitrogen, necessitating optimized conditions.

Method A: The Triphosgene Cyclization (Standard)

The most robust method involves the reaction of the corresponding anthranilic acid with triphosgene (bis(trichloromethyl) carbonate). This solid reagent is safer than gaseous phosgene but generates phosgene in situ.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of phosgene, followed by intramolecular cyclization of the carboxylate oxygen.

-

Advantages: High yields, simple workup, scalable.[2]

Method B: Palladium-Catalyzed Carbonylation

-

Reagents: Pd(OAc)₂, CO (balloon), Base.

-

Mechanism: Oxidative addition of Pd to the C-I bond, CO insertion, and nucleophilic attack by the amine/carboxylate.

Method C: Oxidation of Isatins

Trifluoromethyl-substituted isatins can be oxidized using m-chloroperbenzoic acid (mCPBA) or urea-hydrogen peroxide. This is a Baeyer-Villiger type oxidation.

Figure 1: Primary synthetic routes to trifluoromethyl isatoic anhydrides.

Part 3: Reactivity Profile & Applications

Isatoic anhydrides act as "masked" anthranilic acids or isocyanates. The reactivity is driven by the electrophilic nature of the C4 carbonyl and the strain of the six-membered ring.

Key Reaction Pathways[7]

-

Nucleophilic Ring Opening (C4 Attack):

-

Nucleophiles: Primary/Secondary amines, Hydrazines, Alcohols.

-

Product: Anthranilamides (from amines) or Anthranilates (from alcohols).

-

Mechanism: The nucleophile attacks C4, opening the ring and releasing CO₂ (decarboxylation). This is the primary route to Quinazolinones .

-

-

N-Alkylation:

-

The N-H proton is acidic (pKa ~8-9). Treatment with NaH and an alkyl halide yields N-substituted derivatives, critical for drugs like Tasquinimod.

-

-

Friedel-Crafts Acylation:

-

Under Lewis acid conditions, IA can act as an acylating agent for aromatics.

-

Figure 2: Divergent reactivity pathways of CF3-isatoic anhydrides.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)isatoic Anhydride

Objective: Convert 2-amino-5-(trifluoromethyl)benzoic acid to the anhydride using triphosgene.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect to a caustic scrubber (NaOH solution) to trap evolved HCl and phosgene traces.

-

Dissolution: Charge the flask with 2-amino-5-(trifluoromethyl)benzoic acid (10.0 mmol, 2.05 g) and anhydrous THF (50 mL).

-

Reagent Addition: Add Triphosgene (3.5 mmol, 1.04 g) in one portion. Caution: Handle in a fume hood.

-

Reaction: Heat the mixture to reflux (65°C) for 3–5 hours. The suspension should clear as the anhydride forms.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material spot should disappear.

-

Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate the solvent to ~10 mL, add hexanes (50 mL) to induce precipitation.

-

Purification: Recrystallize from Toluene/Hexane if necessary.

-

Yield: Expected yield 85–95%. White solid.[3]

Protocol 2: One-Pot Synthesis of a CF₃-Quinazolinone

Objective: Synthesize 2-phenyl-6-(trifluoromethyl)quinazolin-4(3H)-one via condensation with benzylamine and aldehyde equivalents.

-

Reagents: 6-(Trifluoromethyl)isatoic anhydride (1.0 mmol), Benzylamine (1.1 mmol), Triethyl orthoformate (1.5 mmol), and catalytic p-TsOH (10 mol%).

-

Solvent: Ethanol or DMF (5 mL).

-

Procedure:

-

Mix IA and Benzylamine in Ethanol. Reflux for 1 hour. Evolution of CO₂ gas indicates ring opening to the anthranilamide.

-

Add Triethyl orthoformate and p-TsOH. Continue reflux for 4–6 hours.

-

-

Workup: Cool reaction. Pour into ice water. The product usually precipitates. Filter, wash with water and cold ethanol.

-

Validation: Check 1H NMR for the disappearance of amide protons and appearance of the quinazolinone C2-H proton (~8.0-8.5 ppm).

Part 5: Applications in Drug Discovery[8]

The trifluoromethyl group is a cornerstone of modern drug design, enhancing metabolic stability (blocking P450 oxidation sites) and membrane permeability .

-

Case Study: Tasquinimod Analogues: Tasquinimod (an anti-cancer agent) features a quinoline-3-carboxamide scaffold. Synthetic routes to analogues often utilize N-methylated isatoic anhydrides. Using a 5- or 6-CF₃-IA allows the introduction of the fluorinated moiety early in the synthesis, creating analogues with altered electronic properties in the binding pocket.

-

Agrochemicals: CF₃-IAs are precursors to anthranilic diamide insecticides (e.g., Chlorantraniliprole analogues), where the CF₃ group provides the necessary lipophilicity for cuticular penetration in insects.

References

-

Synthesis and Chemistry of Isatoic Anhydride: Coppola, G. M. (1980).[3] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[3]

-

Triphosgene-Mediated Synthesis: Organic Syntheses, Coll. Vol. 10, p. 88 (2004); Vol. 75, p. 45 (1998).

-

Quinazolinone Synthesis via Isatoic Anhydride: H. Eshghi et al. (2011). One-pot synthesis of 4(3H)-quinazolinones.

-

Isatoic Anhydride Product Data (Sigma-Aldrich): Product specification for 5-(Trifluoromethyl)isatoic anhydride. [4]

-

Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [5]

Sources

- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 3. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 4. 7-(Trifluoromethyl)isatin | 391-12-8 [sigmaaldrich.com]

- 5. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 6-(Trifluoromethyl)isatoic anhydride in Organic Solvents

Executive Summary

6-(Trifluoromethyl)isatoic anhydride (CAS 387-18-8) is a specialized heterocyclic building block used extensively in medicinal chemistry to introduce the trifluoromethyl-anthranilate motif. Its solubility profile is governed by a dichotomy: thermodynamic solubility in aprotic polar solvents versus kinetic instability in protic solvents.

This guide provides a definitive technical analysis of its solubility behavior, distinguishing between inert vehicles for processing and reactive media that trigger irreversible ring-opening. It is designed for process chemists and formulation scientists requiring precise control over reaction homogeneity and purification.

Part 1: Physicochemical Profile & Lipophilicity

The introduction of the trifluoromethyl (

| Property | Data / Estimate | Impact on Solubility |

| CAS Number | 387-18-8 | Unique Identifier |

| Molecular Weight | 231.13 g/mol | Moderate MW facilitates dissolution |

| Physical State | Solid (Off-white/Tan) | Requires energy input (heat/sonication) to dissolve |

| LogP (Predicted) | ~2.5 - 3.0 | Higher lipophilicity than parent; prefers organic phases |

| H-Bond Donors | 1 (Amide NH) | Limited self-association compared to acids |

| H-Bond Acceptors | 4 (F atoms + Carbonyls) | Good interaction with polar aprotic solvents |

Part 2: The Solubility Landscape

Thermodynamic Solubility (Stable Solvents)

These solvents dissolve the compound without chemical alteration, making them suitable for stock solutions, reaction media (for alkylation/acylation), and chromatography.

-

High Solubility (>50 mg/mL):

-

Polar Aprotic: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone).

-

Chlorinated: DCM (Dichloromethane), Chloroform.

-

-

Moderate Solubility (10–50 mg/mL):

-

Ethers/Esters: THF (Tetrahydrofuran), 1,4-Dioxane, Ethyl Acetate.

-

Note: Solubility drops significantly at low temperatures (

). -

Use Case: Crystallization solvents, general reaction media.

-

-

-

Low Solubility / Anti-Solvents (<1 mg/mL):

-

Aliphatic Hydrocarbons: Hexanes, Heptane, Cyclohexane.

-

Use Case: Precipitation agents (Anti-solvents) for purification.

-

-

Reactive Solubility (The "Danger Zone")

In protic solvents, "solubility" is a misnomer. The compound dissolves because it reacts, irreversibly opening the anhydride ring.

-

Alcohols (MeOH, EtOH, iPrOH): Rapid solvolysis yields the corresponding anthranilate ester.

-

Reaction:

-

-

Water: Hydrolysis yields the corresponding anthranilic acid and

.[3]-

Note: The

group increases the electrophilicity of the carbonyls, potentially accelerating this hydrolysis compared to the non-fluorinated parent.

-

Part 3: Visualizations & Decision Logic

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the intended application.

Caption: Decision logic for solvent selection based on process requirements, highlighting the avoidance of protic solvents for inert applications.

Figure 2: Solvolysis Pathway (Instability Mechanism)

Understanding the degradation pathway is critical for accurate solubility measurement.

Caption: Mechanism of "reactive dissolution" in alcohols. The apparent solubility is actually the formation of a new, highly soluble ester species.

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Inert Solvents)

Objective: To determine the saturation limit in non-reactive solvents (DCM, THF, Toluene).

-

Preparation: Weigh approximately 100 mg of 6-(Trifluoromethyl)isatoic anhydride into a 4 mL glass vial.

-

Addition: Add the target solvent in 100

increments at -

Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

-

Observation: Continue addition until the solid is completely dissolved (clear solution).

-

Calculation:

-

Validation: If the solution remains cloudy after 2 mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: To purify the compound using solubility differentials.

-

Dissolution: Dissolve crude 6-(Trifluoromethyl)isatoic anhydride in the minimum amount of Dichloromethane (DCM) or Warm Ethyl Acetate (

). -

Filtration: Filter the solution through a 0.45

PTFE syringe filter to remove insoluble particulates. -

Precipitation: While stirring, slowly add Hexanes or Heptane dropwise.

-

Ratio: Typically 1:3 (Solvent:Anti-solvent).

-

-

Crystallization: Cloudiness indicates the onset of crystallization. Cool the mixture to

for 2 hours. -

Isolation: Filter the solid precipitate and wash with cold Hexanes. Dry under vacuum at room temperature.

Protocol C: Solvolysis Monitoring (Stability Test)

Objective: To verify the reactivity in protic solvents (e.g., for method development).

-

Setup: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (Control) and 1 mL of Methanol (Test).

-

Incubation: Let stand at room temperature for 1 hour.

-

Analysis: Inject both samples into an HPLC (C18 column, Acetonitrile/Water gradient).

-

Observation: The Methanol sample will show a shift in retention time and a new peak corresponding to methyl 2-amino-5-(trifluoromethyl)benzoate, confirming ring opening.

-

Part 5: Hansen Solubility Parameters (Theoretical)

While experimental HSP data is specific to the parent, the trifluoromethyl group introduces predictable shifts.

- (Dispersion): Increases slightly. The large halogen atoms increase polarizability.

-

(Polarity): Moderate. The anhydride ring is polar, but the symmetric

- (Hydrogen Bonding): Low. The molecule acts primarily as a weak acceptor; it lacks strong donors (the amide NH is shielded and involved in the ring system).

Implication: The compound sits in the "interaction sphere" of solvents with moderate polarity and low H-bonding capacity (e.g., Chlorinated solvents, Ketones).

References

-

ChemicalBook. (2024). 6-(Trifluoromethyl)isatoic anhydride CAS 387-18-8 Properties and Safety.Link

-

Sigma-Aldrich. (2024). Isatoic Anhydride Derivatives and Building Blocks.Link

-

Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536. (Foundational text on ring-opening reactivity). Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solubility parameter analysis). Link

-

PubChem. (2024). Compound Summary: 6-(Trifluoromethyl)isatoic anhydride.Link

Sources

Methodological & Application

Reaction of 6-(Trifluoromethyl)isatoic anhydride with amines protocol

Executive Summary

This technical guide details the optimized protocols for reacting 6-(trifluoromethyl)isatoic anhydride (6-CF3-IA) with primary and secondary amines. The 6-trifluoromethyl moiety serves as a critical bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity.[1] Unlike standard amide couplings requiring activating agents (HATU, EDC), this reaction exploits the high electrophilicity of the cyclic anhydride to form N-substituted-2-amino-5-(trifluoromethyl)benzamides with high atom economy, releasing only carbon dioxide.[1]

Key Applications:

-

Synthesis of N-substituted anthranilamides (kinase inhibitor scaffolds).[1]

-

Precursors for trifluoromethyl-substituted quinazolinones (antiviral/anticancer agents).[1]

-

Late-stage diversification of amine-bearing drug candidates.[1]

Mechanistic Insight & Chemical Logic

The reaction is driven by the release of ring strain and the entropy gain from CO₂ evolution.

-

Regioselectivity: Nucleophilic attack by the amine occurs preferentially at the C4 carbonyl (anhydride carbonyl) rather than the C2 (carbamate) carbonyl. The C4 position is more electrophilic, a property further enhanced by the electron-withdrawing trifluoromethyl group at position 6 (para to the nitrogen, meta to C4).

-

The CF3 Effect: The 6-CF3 group lowers the pKa of the aniline nitrogen in the product, making the resulting 2-amino-5-(trifluoromethyl)benzamide less nucleophilic than the starting amine.[1] This prevents double addition or polymerization, ensuring clean mono-acylation.[1]

-

Pathway:

Mechanistic Pathway Diagram

Caption: Kinetic pathway of amine addition to 6-CF3-IA. The reaction is driven by the irreversible loss of carbon dioxide.

Experimental Protocols

Protocol A: Standard Synthesis of Anthranilamides

Best for: Primary alkyl amines, anilines, and non-hindered secondary amines.[1]

Materials:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (MeCN).[1]

-

Base: None required for aliphatic amines; 0.5 equiv DMAP for unreactive anilines.[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in anhydrous DMF (3.0 mL).

-

Note: DMF is preferred over alcohols to prevent competitive ester formation, although ethanol can be used for highly reactive amines.[1]

-

-

Addition: Add the amine (1.1 mmol) dropwise at room temperature.

-

Observation: Gas evolution (CO₂) usually begins immediately upon addition for primary aliphatic amines.[1]

-

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.

-

Aromatic/Hindered Amines: Heat to 60–80°C for 4–12 hours. Monitor CO₂ cessation.

-

-

Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The anhydride spot (usually higher Rf) should disappear.

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.

-

The product typically precipitates as a white or off-white solid.[1]

-

Filter the solid, wash with water (3 x 10 mL) to remove residual DMF and amine, and dry under vacuum.

-

-

Purification (If necessary): Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: One-Pot Synthesis of Quinazolinones

Best for: Rapid library generation of heterocyclic cores.[1]

Concept: The anthranilamide formed in situ reacts with an aldehyde and undergoes oxidative cyclization.[1]

Step-by-Step Procedure:

-

Dissolve 6-CF3-IA (1.0 mmol) and Amine (1.0 mmol) in Ethanol (5 mL).

-

Reflux for 2 hours until CO₂ evolution stops.

-

Add Aldehyde (1.0 mmol) and Sulfamic Acid (10 mol%) or I₂ (10 mol%) as catalyst.[1]

-

Reflux for an additional 4–6 hours.

-

Cool to room temperature. The quinazolinone derivative often crystallizes out.[1] Filter and wash with cold ethanol.[1]

Critical Parameters & Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| DMF/DMA | Excellent | High solubility; best for difficult amines.[1] Requires aqueous workup.[1] |

| Acetonitrile | Good | Easier to remove than DMF; good for refluxing (82°C).[1] |

| Ethanol | Moderate | Green solvent.[1] Risk of ethyl ester byproduct if amine is weak/hindered.[1] |

| Water | Poor | Hydrolysis of anhydride to acid competes with amidation.[1] |

| THF | Good | Good for room temp reactions; solubility of 6-CF3-IA may be lower.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of anhydride | Ensure solvents are anhydrous; store reagent in desiccator.[1] |

| No Reaction | Steric hindrance / Low nucleophilicity | Increase Temp to 100°C; switch solvent to DMF; add 0.5 eq DMAP. |

| Sticky Gum Product | DMF retention | Wash solid more thoroughly with water; dissolve in EtOAc and wash with Brine.[1] |

| Byproduct Formation | Urea formation | Avoid excess amine; ensure strictly 1:1 stoichiometry if urea is observed.[1] |

Decision Workflow Diagram

Caption: Decision tree for optimizing reaction conditions based on amine nucleophilicity.

References

-

Friedländer, P., & Wleügel, S. (1883).[1] Über ein neues Derivat der Anthranilsäure (Isatoic Anhydride Discovery). Berichte der deutschen chemischen Gesellschaft.

-

Copeland, R. A., & Day, R. A. (1943).[1] The Reaction of Isatoic Anhydride with Ammonia and Primary Amines.[3] Journal of the American Chemical Society, 65(6), 1072–1075.[1]

-

Zaytsev, V. P., et al. (2018).[1][4] Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes.[1][4] Acta Crystallographica Section E.

-

Potts, G. (2014).[1] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. International Journal of Molecular Sciences.[1][5]

-

Staiger, R. P., & Miller, E. B. (1959).[1] Isatoic Anhydride. IV.[1][3][6][7] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214–1219.[1]

Disclaimer: This protocol involves the generation of CO₂ gas, which can pressurize sealed vessels.[1] Always perform reactions in a fume hood behind a safety sash. 6-(Trifluoromethyl)isatoic anhydride is moisture sensitive; store under inert atmosphere.[1]

Sources

- 1. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. myttex.net [myttex.net]

- 4. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Preparation of 2-amino-5-(trifluoromethyl)benzoic acid derivatives

Abstract

This application note details the synthetic strategies for preparing 2-amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6), a critical scaffold in medicinal chemistry used for kinase inhibitors and anti-inflammatory agents.[1] While industrial routes often rely on the oxidation of toluene derivatives, this guide focuses on a high-precision Late-Stage Functionalization (LSF) workflow suitable for drug discovery and lead optimization.[1] We present a validated two-step protocol: regioselective iodination of anthranilic acid followed by copper-mediated trifluoromethylation.[1]

Strategic Analysis & Route Selection

The introduction of a trifluoromethyl (

Researchers must choose between two primary synthetic distinct strategies:

-

Route A (Linear Construction): Functional group interconversion of pre-existing trifluoromethylated benzenes (e.g., nitration/reduction of 3-(trifluoromethyl)benzoic acid).[1] This is cost-effective for kg-scale but offers limited flexibility.[1]

-

Route B (Divergent Synthesis): Halogenation of the anthranilic core followed by cross-coupling. This allows for late-stage diversification (e.g., installing

,

Decision Matrix for Route Selection:

Figure 1: Strategic decision tree for selecting the synthetic pathway based on scale and laboratory constraints.

Detailed Protocols

The following protocols describe Route B , optimized for safety, yield, and purity in a research laboratory setting.

Protocol 1: Regioselective Iodination of Anthranilic Acid

Objective: Synthesis of 2-amino-5-iodobenzoic acid.

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

Anthranilic acid (1.0 equiv)[1]

-

Iodine (

) (0.5 equiv)[1] -

Hydrogen Peroxide (

, 30% aq) (0.6 equiv)[1] -

Solvent: Water/Acetic Acid (10:1 v/v)[1]

Step-by-Step Methodology:

-

Dissolution: In a 500 mL round-bottom flask, suspend anthranilic acid (13.7 g, 100 mmol) in water (200 mL) and acetic acid (20 mL).

-

Expert Insight: The acetic acid buffers the solution. Anthranilic acid is amphoteric; maintaining a slightly acidic pH prevents the formation of the unreactive anilinium salt while keeping the product precipitating.

-

-

Addition: Add solid Iodine (12.7 g, 50 mmol) in one portion. The mixture will be dark brown.

-

Oxidation (The Green Step): Dropwise add

(30%, 6.8 mL) over 20 minutes at room temperature. -

Reaction: Stir vigorously for 4 hours. The dark color will fade to a tan/grey suspension as the iodine is consumed.

-

Workup: Filter the precipitate. Wash the cake with cold water (2 x 50 mL) and 5% sodium thiosulfate solution (to remove trace

). -

Drying: Dry in a vacuum oven at 50°C.

Protocol 2: Copper-Mediated Trifluoromethylation

Objective: Conversion of 2-amino-5-iodobenzoic acid to 2-amino-5-(trifluoromethyl)benzoic acid. Reagents:

-

Substrate: 2-Amino-5-iodobenzoic acid (protected as methyl ester recommended, see note below).[1]

-

Reagent:

(Ruppert-Prakash Reagent) (2.0 equiv).[1] -

Catalyst: CuI (1.2 equiv) or CuTc.

-

Ligand: 1,10-Phenanthroline (1.2 equiv).[1]

-

Base/Activator: KF or CsF (2.0 equiv).[4]

-

Solvent: NMP or DMF (Anhydrous).[4]

Note on Protection: The free carboxylic acid can interfere with the copper intermediate. It is highly recommended to esterify the acid (MeOH/H2SO4) prior to this step, then hydrolyze post-coupling. The protocol below assumes the Methyl Ester substrate.

Workflow Diagram:

Figure 2: Mechanistic workflow of the Copper-mediated trifluoromethylation cycle.[1]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Reagent Loading: Add CuI (190 mg, 1.0 mmol), 1,10-Phenanthroline (180 mg, 1.0 mmol), and KF (116 mg, 2.0 mmol).

-

Solvation: Add anhydrous DMF (5 mL) and stir for 20 mins to form the complex.

-

Generation of

: Add-

Critical Control Point: The solution should turn dark. If it remains pale, the active species has not formed. Ensure reagents are dry.

-

-

Substrate Addition: Add methyl 2-amino-5-iodobenzoate (1.0 mmol).

-

Heating: Seal the tube and heat to 80°C for 12-16 hours.

-

Quench: Cool to RT. Dilute with Ethyl Acetate and filter through a Celite pad to remove copper salts.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Characterization & QC

To validate the synthesis, compare analytical data against these standard parameters.

| Parameter | 2-Amino-5-iodobenzoic acid | 2-Amino-5-(trifluoromethyl)benzoic acid |

| Appearance | Tan/Violet Solid | Off-white/Yellow crystalline solid |

| 1H NMR (DMSO-d6) | ||

| 19F NMR | N/A | |

| Key MS Fragment | [M+H]+ 263.9 | [M+H]+ 206.1 |

| Melting Point | 185–190°C (dec) | 165–168°C |

Troubleshooting Guide:

-

Problem: Low yield in Step 2.

-

Cause: Oxidation of the Cu(I) catalyst by air.

-

Solution: Degas DMF thoroughly using freeze-pump-thaw cycles.[1]

-

-

Problem: Protodeiodination (Product is 2-aminobenzoic acid).

-

Cause: Presence of water in the reaction mixture (proton source).

-

Solution: Use molecular sieves in the reaction vessel.

-

References

-

Wallingford, V. H., & Krueger, P. A. (1943). 5-Iodoanthranilic Acid.[1][7][8] Organic Syntheses, Coll.[7][9] Vol. 2, p. 353.[7] [Link]

-

Sato, K., et al. (2009). Method for preparing 2-amino-5-iodobenzoic acid.[1][8] Patent KR20070039948A. [1]

-

Oishi, M., Kondo, H., & Amii, H. (2009).[10] Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, 1909-1911.[1][10] [Link]

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[2][4][10][11] Nature, 473, 470–477. [Link][1]

Sources

- 1. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 11. dspace.mit.edu [dspace.mit.edu]

Application Note: Ring-Opening Reactions of 6-(Trifluoromethyl)isatoic Anhydride with Nucleophiles

Introduction & Scope

6-(Trifluoromethyl)isatoic anhydride (6-CF₃-IA) is a critical electrophilic building block in medicinal chemistry. It serves as a "masked" form of 2-amino-5-(trifluoromethyl)benzoic acid, allowing for the controlled synthesis of pharmacophores such as quinazolinones , benzodiazepines , and anthranilamides without the need for aggressive coupling reagents.

The presence of the trifluoromethyl group at the C6 position (para to the nitrogen in the heterocyclic system) introduces significant electronic effects compared to the unsubstituted parent. The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the anhydride carbonyl (C4), accelerating nucleophilic attack while simultaneously increasing the acidity of the N-H proton.

This guide details the mechanistic pathways and optimized protocols for reacting 6-CF₃-IA with various nucleophiles (amines, hydrazines, and active methylene compounds), ensuring high yield and purity.

Mechanistic Insight

The reaction of 6-CF₃-IA with nucleophiles is driven by the release of ring strain and the thermodynamic stability of carbon dioxide evolution.

The Pathway

The reaction proceeds via a nucleophilic attack at the C4 carbonyl (the anhydride carbonyl), which is significantly more electrophilic than the C2 carbamate carbonyl.

-

Nucleophilic Attack: The nucleophile (NuH) attacks C4.

-

Ring Opening: The tetrahedral intermediate collapses, breaking the C4-O3 bond.

-

Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂).

-

Product Formation: The final product is the ortho-amino benzamide or ester.

Electronic Impact of 6-CF₃

-

Enhanced Reactivity: The -CF₃ group withdraws electron density from the aromatic ring, making the C4 carbonyl more susceptible to nucleophilic attack than in unsubstituted isatoic anhydride.

-

Regioselectivity: The steric bulk of the -CF₃ group (at position 6) is distal to the reaction center (C4), minimizing steric hindrance during the initial attack.

Pathway Visualization

Figure 1: Mechanistic pathway for the ring-opening of 6-CF₃-IA with amine nucleophiles. The irreversible loss of CO₂ drives the reaction to completion.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-(trifluoromethyl)benzamides (Aminolysis)

This protocol is used to synthesize "open" anthranilamide derivatives, which are precursors for kinase inhibitors.

Reagents:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Primary Amine (R-NH₂) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) if the amine is weakly nucleophilic.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 6-(trifluoromethyl)isatoic anhydride (1.0 g, 4.3 mmol) in anhydrous MeCN (10 mL).

-

Note: The starting material may not be fully soluble initially.

-

-

Addition: Add the primary amine (4.7 mmol, 1.1 equiv) dropwise at room temperature.

-

Observation: Evolution of CO₂ gas (bubbling) indicates the reaction has initiated.

-

-

Reaction: Stir the mixture at 40–50 °C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The disappearance of the anhydride spot and the cessation of gas evolution mark completion.

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the solid residue from Ethanol/Water or purify via flash column chromatography.

-

Validation Criteria:

-

IR Spectroscopy: Disappearance of the characteristic anhydride doublet peaks (approx. 1780 and 1740 cm⁻¹) and appearance of amide bands (1650 cm⁻¹).

-

¹H NMR: Appearance of broad singlet (NH₂) signals and the specific amide proton.

Protocol B: One-Pot Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-ones

This protocol utilizes 6-CF₃-IA in a three-component condensation (Isatoic Anhydride + Amine + Orthoester/Aldehyde) to form the fused heterocyclic quinazolinone ring directly.

Reagents:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Amine (R-NH₂) (1.1 equiv)

-

Triethyl orthoformate (1.5 equiv) or Aromatic Aldehyde (1.0 equiv)

-

Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

-

Solvent: Ethanol or DMF

Procedure:

-

Mixing: Combine 6-CF₃-IA (1.0 mmol), amine (1.1 mmol), and the aldehyde/orthoester in Ethanol (5 mL).

-

Catalysis: Add the catalyst (e.g., Sulfamic acid, 10 mg).

-

Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out.

-

Purification: Filter the precipitate and wash with cold ethanol.

Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile sterics and electronics, specifically for the 6-CF₃ substrate.

| Nucleophile Class | Example | Solvent | Temp (°C) | Yield (%) | Notes |

| Primary Aliphatic | Benzylamine | MeCN | 25 | >90 | Rapid CO₂ evolution; exothermic. |

| Primary Aromatic | Aniline | EtOH | 60 | 75–85 | Requires heat due to lower nucleophilicity. |

| Steric Hindered | tert-Butylamine | DMF | 80 | 60–70 | Slower attack; competitive hydrolysis if wet. |

| Hydrazine | Hydrazine hydrate | EtOH | 0–25 | 85–95 | Forms 2-amino-5-(trifluoromethyl)benzohydrazide. |

Safety & Handling (E-E-A-T)

Working with isatoic anhydrides and fluorinated compounds requires specific safety adherence.

-

Moisture Sensitivity: 6-CF₃-IA is prone to hydrolysis. Store in a desiccator. Hydrolysis yields 2-amino-5-(trifluoromethyl)benzoic acid, which is unreactive in these protocols.

-

CO₂ Pressure: Reactions generate stoichiometric amounts of CO₂ gas. Do not run these reactions in a sealed, unvented vessel. Ensure adequate headspace or use a bubbler.

-

Toxicology: While the specific toxicology of the 6-CF₃ derivative is less documented than the parent, isatoic anhydrides are generally skin and eye irritants. The metabolic byproducts (fluorinated anilines) can be toxic. Use standard PPE (gloves, goggles, fume hood).

References

-

Isatoic Anhydride Chemistry & Mechanism

-

Synthesis of Trifluoromethyl-Quinazolinones

-

Safety Data

-

Isatoic Anhydride SDS:

-

Trifluoromethyl-substituted derivatives handling:

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemres.org [orgchemres.org]

- 5. myttex.net [myttex.net]

- 6. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 7. Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

6-(Trifluoromethyl)isatoic anhydride in agrochemical synthesis

Application Note: 6-(Trifluoromethyl)isatoic Anhydride in Agrochemical Synthesis

Executive Summary

In the landscape of modern agrochemical discovery, the incorporation of fluorine—specifically the trifluoromethyl (

This guide details the chemical profile, synthesis, and application protocols for this intermediate, focusing on its role as a "masked" isocyanate/acid chloride equivalent that allows for clean, high-yielding divergent synthesis.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione |

| Common Name | 6-(Trifluoromethyl)isatoic anhydride |

| CAS Number | 387-18-8 |

| Precursor | 2-Amino-5-(trifluoromethyl)benzoic acid (CAS 83265-53-6) |

| Molecular Weight | 231.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 237–240 °C (dec.)[2] |

| Solubility | Soluble in DMF, DMSO, Dioxane; Reacts with alcohols/water |

| Storage | Moisture sensitive; Store under inert atmosphere (Argon/Nitrogen) |

Structural Mapping: It is critical to note the numbering shift. The 6-position on the isatoic anhydride ring corresponds to the 5-position on the anthranilic acid backbone (para to the nitrogen).

-

Isatoic Anhydride Pos 6

Anthranilic Acid Pos 5 (Para to

Synthetic Workflow & Mechanism

The utility of 6-(trifluoromethyl)isatoic anhydride lies in its dual reactivity. It functions as a highly reactive acylating agent that releases

Visualizing the Divergent Pathway

Figure 1: Divergent synthesis pathways from the isatoic anhydride scaffold.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Objective: Synthesis of 6-(Trifluoromethyl)isatoic anhydride from 2-amino-5-(trifluoromethyl)benzoic acid using Triphosgene (safer alternative to phosgene gas).

Materials:

-

2-Amino-5-(trifluoromethyl)benzoic acid (1.0 equiv)

-

Triphosgene (0.35 equiv)[3]

-

Dry THF or Dioxane (Solvent)[3]

-

Triethylamine (Catalytic amount, optional)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an addition funnel. Purge with Argon.

-

Dissolution: Dissolve 2-amino-5-(trifluoromethyl)benzoic acid (e.g., 10 mmol, 2.05 g) in dry THF (50 mL).

-

Addition: Dissolve Triphosgene (3.5 mmol, 1.04 g) in THF (10 mL) and add dropwise to the reaction mixture at 0°C. Caution: Triphosgene generates phosgene in situ. Use a scrubber.

-

Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. The solution should become clear as the anhydride forms.

-

Isolation: Cool the mixture. Concentrate the solvent under reduced pressure (rotary evaporator) to ~10% volume.

-

Precipitation: Add cold hexanes to precipitate the product. Filter the white solid and wash with cold hexanes.

-

Yield: Expected yield >85%. Store in a desiccator.

Protocol B: Synthesis of Trifluoromethyl-Anthranilamides (Diamide Scaffold)

Context: This reaction mimics the core coupling step used in the synthesis of diamide insecticides (e.g., Chlorantraniliprole analogs), targeting the Ryanodine receptor.

Materials:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Functionalized Aniline or Alkyl Amine (1.1 equiv) (e.g., 3-chloro-2-methylaniline)

-

Acetonitrile or DMF (Solvent)[3]

-

DMAP (10 mol%, catalyst)

Step-by-Step:

-

Charge: In a reaction vial, suspend 6-(trifluoromethyl)isatoic anhydride (1.0 mmol, 231 mg) in Acetonitrile (5 mL).

-

Nucleophilic Attack: Add the amine (1.1 mmol) and DMAP (0.1 mmol).

-

Conditions: Heat the mixture to 60–80°C .

-

Observation: Evolution of

gas (bubbling) indicates the reaction is proceeding.

-

-

Monitoring: Monitor by TLC or LC-MS. The anhydride spot should disappear, replaced by the more polar amide.

-

Workup: Once gas evolution ceases (~2–4 hours), cool to room temperature.

-

Purification: Pour into water. The product often precipitates.[4][5] If not, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.

-

Result: N-substituted-2-amino-5-(trifluoromethyl)benzamide.

Protocol C: One-Pot Synthesis of Quinazolinones

Context: Quinazolinones are key scaffolds for fungicides and antiviral agrochemicals. This protocol utilizes a three-component condensation.[6]

Materials:

-

6-(Trifluoromethyl)isatoic anhydride (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv) (e.g., 2-chlorobenzaldehyde)

-

Ammonium Acetate or Primary Amine (1.2 equiv)[3]

-

Catalyst: Sulfamic Acid (10 mol%) or Iodine (5 mol%)[3]

-

Ethanol (Solvent)[3]

Step-by-Step:

-

Mix: Combine anhydride (1.0 mmol), aldehyde (1.0 mmol), and amine source in Ethanol (10 mL).

-

Catalyze: Add Sulfamic Acid (10 mol%).

-

Reflux: Heat to reflux (80°C) for 4–6 hours.

-

Mechanism: The amine opens the ring to form the amide intermediate, which then condenses with the aldehyde and cyclizes.

-

-

Isolation: Cool the reaction. The quinazolinone product often crystallizes out of the ethanol solution.

-

Filtration: Filter the solid, wash with cold ethanol.

-

Yield: Typical yields 75–90%.

Mechanistic Insight: Why Isatoic Anhydride?

The isatoic anhydride moiety acts as a "masked" isocyanate .

-

Regioselectivity: Nucleophiles (amines) exclusively attack the carbonyl at position 4 (the ester carbonyl), not position 2 (the urea carbonyl).

-

Driving Force: The tetrahedral intermediate collapses to release

(entropy driven). This makes the reaction irreversible, unlike standard amide couplings which are equilibrium-based. -

Atom Economy: The only byproduct is

, which simplifies purification (no coupling reagents like EDC/HATU required).

Figure 2: Mechanistic flow of the ring-opening reaction.

Safety & Handling

-

CO2 Evolution: Reactions generate carbon dioxide gas.[7] Ensure reaction vessels are vented (do not seal tightly) to prevent pressure buildup.

-

Moisture Sensitivity: The anhydride hydrolyzes slowly in moist air to revert to the amino acid. Store under inert gas.

-

Toxicology: While the anhydride is a solid, the CF3-aniline derivatives formed can be toxic. Handle with standard PPE (gloves, fume hood).

References

-

Organic Syntheses. (1947).[8] Isatoic Anhydride Synthesis Protocols. Org. Synth. 27, 45. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Three-component reaction between isatoic anhydride, amine and aldehydes. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolinones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones | MDPI [mdpi.com]

- 3. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myttex.net [myttex.net]

- 8. Isatoic anhydride - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 6-(Trifluoromethyl)isatoic Anhydride

Welcome to the Advanced Chemical Stability Hub. Current Topic: 6-(Trifluoromethyl)isatoic anhydride (6-TFIA) CAS: 321-69-7 (Parent Isatoic Anhydride generic ref: 118-48-9)

Diagnostic Module: Is My Compound Compromised?

Before attempting synthesis, verify the integrity of your material. 6-TFIA is significantly more moisture-sensitive than unsubstituted isatoic anhydride due to the electron-withdrawing trifluoromethyl group.

Quick Triage Guide

| Observation | Diagnosis | Technical Explanation |

| Pressure release ("Pop") upon opening | Critical Degradation | Hydrolysis releases CO₂ gas. The material has likely converted to the amino acid form. |

| Texture Change (Clumping) | Early Stage Hydrolysis | Formation of hydrogen-bonding species (carboxylic acids/amines) creates aggregation. |

| Melting Point Shift | Contamination | Pure isatoic anhydrides have sharp MPs (typically >230°C, dec). Broadening or lowering indicates anthranilic acid formation. |

| Solubility Change | Chemical Alteration | The hydrolysis product (amino acid) is often less soluble in organic solvents (DCM, THF) and more soluble in aqueous base than the anhydride. |

The Mechanism: Why 6-TFIA Degrades Faster

Understanding the "Why" is crucial for implementing the "How."

The "Electronic Trap" of the CF₃ Group

Standard isatoic anhydride is moderately stable. However, the -CF₃ group at the 6-position is a strong electron-withdrawing group (EWG).

-

Inductive Effect: The CF₃ pulls electron density away from the benzene ring.

-

Electrophilicity Spike: This electron deficiency is transmitted to the anhydride carbonyl carbons (C2 and C4).

-

Hyper-Susceptibility: These carbons become "hot" electrophiles, reacting with atmospheric moisture (nucleophiles) much faster than the non-fluorinated parent compound.

Hydrolysis Pathway Diagram

The following diagram illustrates the irreversible breakdown of 6-TFIA into 2-amino-5-(trifluoromethyl)benzoic acid and Carbon Dioxide.

Figure 1: Mechanism of moisture-induced degradation. Note that CO₂ evolution drives the reaction equilibrium forward, making it irreversible.

Prevention: Storage Protocols (SOPs)

Do not rely on the supplier's packaging once opened. Implement this Self-Validating Storage System .

Protocol A: The "Double-Wall" Desiccation System

Objective: Create a zero-humidity micro-environment.

-

Primary Container: Transfer 6-TFIA to a glass vial with a Teflon-lined screw cap. Never use cork or standard rubber septa for long-term storage (they are permeable to moisture over time).

-

Secondary Container: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE or glass jar).

-

Desiccant Layer: Fill the void space in the secondary container with Phosphorus Pentoxide (P₂O₅) or high-grade indicating Silica Gel.

-

Expert Note: P₂O₅ is preferred for fluorinated anhydrides due to its superior drying capacity, but it is corrosive. Ensure the primary vial is sealed tightly.

-

-

Seal: Parafilm the outer jar. Store at 4°C or -20°C .

Protocol B: Inert Atmosphere Handling (Schlenk Technique)

Objective: Prevent exposure during weighing/dispensing.

-

Purge: Flush the headspace of the storage vial with Argon or Nitrogen immediately after every use.

-

Gas Choice: Argon is superior to Nitrogen. Being heavier than air, Argon "blankets" the solid powder, providing a better barrier against moisture reentry before the cap is replaced.

Storage Conditions Summary Table

| Condition | Estimated Stability | Risk Level |

| Ambient Air / Loose Cap | < 24 Hours | Critical (Rapid Hydrolysis) |

| Fridge (4°C) / Standard Vial | 1-2 Weeks | Moderate (Slow moisture ingress) |

| -20°C / Desiccator / Argon | > 12 Months | Optimal (Kinetic arrest) |

Remediation: Purification & Recovery[2][3][4][5]

If your material has partially degraded (indicated by a lowered melting point or crusty texture), you can often recover the pure anhydride.

WARNING: Do NOT use Ethanol or Methanol for recrystallization. Reasoning: Isatoic anhydrides react with alcohols (alcoholysis) to form ester derivatives (anthranilates), destroying your compound.

Validated Recrystallization Protocol

Solvent System: Anhydrous 1,4-Dioxane (Solvent) / n-Heptane (Anti-solvent).

Step-by-Step Guide:

-

Dissolution: Dissolve the crude 6-TFIA in the minimum amount of boiling anhydrous 1,4-dioxane .

-

Note: If insoluble solids remain (likely the amino acid degradation product), perform a hot filtration immediately.

-

-

Crystallization: Remove from heat. Slowly add n-Heptane dropwise until a slight turbidity persists.

-

Cooling: Allow the solution to cool to room temperature undisturbed, then transfer to a 4°C fridge.

-

Collection: Filter the crystals rapidly under a blanket of Nitrogen (if possible) or dry air.

-

Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours to remove solvent traces.

Frequently Asked Questions (FAQ)

Q: Can I dry 6-TFIA in a vacuum oven to remove water? A: No. If water is present, heating it in an oven (even under vacuum) will accelerate the chemical reaction between the water and the anhydride. You will simply speed up the degradation into the amino acid. You must remove water chemically (via recrystallization) or prevent it physically (desiccators).

Q: Why is my septum bulging? A: This is a hallmark of CO₂ evolution. Your compound has hydrolyzed significantly. Vent the vial carefully in a fume hood. The material inside is likely a mixture of the anhydride and the corresponding amino acid.

Q: Can I use this reagent if it's 10% hydrolyzed? A: It depends on your application.

-

For sensitive kinetics:No. The amino acid impurity can act as a nucleophile or acid catalyst, altering reaction rates.

-

For rough synthesis:Maybe , but you must adjust stoichiometry. The hydrolysis product (amino acid) is unreactive toward nucleophiles compared to the anhydride, so you effectively have less reagent than you calculated.

References

- Mechanism of Hydrolysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of anhydride hydrolysis and nucleophilic substitution).

-

Isatoic Anhydride Reactivity: Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

-

Purification Protocols: Organic Syntheses, Coll. Vol. 3, p.488 (1955); Vol. 27, p.45 (1947). (Standard recrystallization techniques for isatoic anhydrides using dioxane).

-

Safety & Handling: Fisher Scientific. (2021).[1][2] Safety Data Sheet: Isatoic Anhydride. (General hazards and storage data).

-

Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Quantifying the electron-withdrawing nature of the CF3 group).

Sources

Improving yield in 6-(Trifluoromethyl)isatoic anhydride amidation reactions

Welcome to the technical support center for optimizing amidation reactions using 6-(Trifluoromethyl)isatoic anhydride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common issues. We will delve into the underlying mechanisms, provide field-tested protocols, and offer solutions to specific challenges you may encounter in the lab.

Introduction: The Chemistry and Its Challenges

6-(Trifluoromethyl)isatoic anhydride is a valuable building block in medicinal chemistry, often used for the synthesis of quinazolinones and other biologically active scaffolds.[1] The core reaction involves the nucleophilic attack of an amine on the anhydride, leading to a ring-opening event followed by decarboxylation to yield the desired 2-amino-5-(trifluoromethyl)benzamide derivative.

While seemingly straightforward, this reaction is sensitive to several parameters. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbons and increases the acidity of the N-H proton, influencing the reaction pathway.[2] Premature decarboxylation, hydrolysis, and the formation of urea-based byproducts are common hurdles that can significantly reduce yield and purity. This guide provides the expertise to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the amidation of 6-(trifluoromethyl)isatoic anhydride?

The reaction proceeds via a two-step sequence. First, the primary or secondary amine acts as a nucleophile and attacks one of the carbonyl groups of the anhydride (typically the more reactive C4 carbonyl), leading to the opening of the heterocyclic ring.[3][4] This forms an unstable carbamic acid intermediate. Second, this intermediate rapidly loses carbon dioxide (CO₂) to generate the final 2-amino-5-(trifluoromethyl)benzamide product.

Caption: General mechanism of isatoic anhydride amidation.

Q2: How does the trifluoromethyl (CF₃) group influence the reaction?

The strongly electron-withdrawing CF₃ group has two primary effects:

-

Increased Reactivity: It enhances the electrophilicity of the anhydride's carbonyl carbons, making them more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to unsubstituted isatoic anhydride.

-

Increased Acidity: The N-H proton of the anhydride becomes more acidic. This facilitates deprotonation, which can be a factor when using basic catalysts.[2]

Q3: What are the best solvents for this reaction?

Anhydrous, aprotic polar solvents are generally recommended. They can effectively dissolve the reactants without participating in side reactions.

-

Good Choices: Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).

-

Poor Choices: Protic solvents like water, methanol, or ethanol should be avoided. They are nucleophilic and can react with the anhydride, causing hydrolysis to 2-amino-5-(trifluoromethyl)benzoic acid and reducing your yield.[3]

Q4: Do I need to use a base?

The necessity of a base depends on the nucleophilicity of the amine.

-

For highly nucleophilic amines (e.g., primary aliphatic amines): A base is often unnecessary. The amine itself is basic enough to facilitate the reaction, and using an external base can sometimes promote side reactions.

-

For weakly nucleophilic amines (e.g., anilines): A non-nucleophilic base like Diisopropylethylamine (DIPEA) or even catalytic amounts of a weaker base like potassium carbonate can be beneficial.[5] Strong bases like NaOH or NaH should be used with caution as they can aggressively open the anhydride ring, leading to unwanted byproducts.[6]

Troubleshooting Guide: Improving Your Yield

This section addresses specific problems encountered during the amidation reaction.

Problem 1: My reaction yield is very low, or I'm getting no product.

| Possible Cause | Explanation & Solution |

| 1a. Hydrolysis of Starting Material | The isatoic anhydride ring is highly sensitive to moisture. The presence of water will hydrolyze it to the corresponding anthranilic acid, which is unreactive under these conditions. Solution: Ensure all glassware is oven-dried or flame-dried before use.[7] Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |

| 1b. Poor Amine Nucleophilicity | Sterically hindered amines or anilines with strong electron-withdrawing groups are poor nucleophiles and may react very slowly or not at all at room temperature. Solution: Gently heat the reaction mixture to 40-60 °C.[8] For particularly stubborn amines, consider adding a catalytic amount of a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.[6] |

| 1c. Incorrect Stoichiometry | Using a large excess of the amine can sometimes lead to byproduct formation, while using too little will leave unreacted anhydride. Solution: Start with 1.0 to 1.1 equivalents of the amine relative to the anhydride. Add the amine dropwise to a solution of the anhydride to maintain a low instantaneous concentration of the nucleophile. |

| 1d. Ineffective Temperature Control | Running the reaction at excessively high temperatures can promote premature decarboxylation of the anhydride or degradation of the product.[2] Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Start at room temperature and only apply gentle heat if the reaction is sluggish. Many reactions proceed well between ambient temperature and 45 °C.[8] |

Problem 2: I see a major byproduct corresponding to the molecular weight of 2-amino-5-(trifluoromethyl)benzoic acid.

This is a classic sign of hydrolysis. The anhydride has reacted with water instead of your amine.

Solution:

-

Strictly adhere to anhydrous reaction conditions as detailed in Cause 1a .

-

Purify your solvents if their dryness is .

-

Ensure your amine starting material is not a hydrate salt or is free from excess water.

Problem 3: My desired product is contaminated with a high-molecular-weight impurity, possibly a urea derivative.